molecular weight and physical properties of 8-methoxy-2,3-dimethyl-5-quinoxalinamine
molecular weight and physical properties of 8-methoxy-2,3-dimethyl-5-quinoxalinamine
The Strategic Assembly of 8-Methoxy-2,3-dimethyl-5-quinoxalinamine: A Senior Application Scientist’s Guide to Physicochemical Profiling and Synthesis
As a Senior Application Scientist, I approach the synthesis and characterization of 8-methoxy-2,3-dimethyl-5-quinoxalinamine not merely as a routine chemical exercise, but as the strategic assembly of a privileged pharmacological scaffold. Quinoxaline derivatives are foundational in modern drug discovery, frequently serving as the core structural motif in kinase inhibitors, anti-infectives, and central nervous system (CNS) modulators.
This technical whitepaper deconstructs the molecular weight, physical properties, and synthetic methodologies of this specific compound, providing a self-validating framework for researchers and drug development professionals.
Physicochemical Profiling & Structural Logic
The substitution pattern on this specific quinoxaline—comprising a 5-amino group, an 8-methoxy group, and 2,3-dimethyl functionalization—creates a highly specific push-pull electronic environment across the aromatic system. Understanding these properties is critical for predicting pharmacokinetic (PK) behavior, such as oral bioavailability and membrane permeability.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of 8-methoxy-2,3-dimethyl-5-quinoxalinamine, explaining the causality behind how each metric impacts its utility in drug design.
| Property | Value | Causality / Pharmacological Implication |
| Molecular Formula | C₁₁H₁₃N₃O | Defines the stoichiometric boundaries and atomic composition. |
| Molecular Weight | 203.24 g/mol | Falls well below the 500 g/mol threshold of Lipinski's Rule of 5, ensuring optimal conditions for oral bioavailability and rapid diffusion. |
| Monoisotopic Mass | 203.10587 Da | Critical for precise identification via High-Resolution Mass Spectrometry (HRMS) during metabolic tracking and impurity profiling[1]. |
| Topological Polar Surface Area (TPSA) | ~61.03 Ų | Strikes an ideal balance for membrane permeability. A TPSA < 90 Ų strongly suggests the potential for Blood-Brain Barrier (BBB) penetration. |
| Hydrogen Bond Donors (HBD) | 1 (-NH₂) | The primary amine acts as a critical donor, frequently utilized to anchor the molecule to the hinge region of kinase ATP-binding pockets. |
| Hydrogen Bond Acceptors (HBA) | 4 (N, N, N, O) | Enhances aqueous solubility and provides multiple vectors for dipole interactions with target protein residues. |
| Rotatable Bonds | 2 | A highly rigid structure. Low rotatable bond count minimizes the entropic penalty upon binding to a target receptor, increasing binding affinity. |
Strategic Synthesis & Experimental Workflow
The construction of the quinoxaline core traditionally relies on the cyclocondensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound. For this target, the reaction between 2,3-diamino-4-methoxyaniline (the precursor) and butane-2,3-dione (diacetyl) is the most direct and atom-economical route.
While 2 can drive this reaction[2], the highly electron-rich nature of our specific triamine precursor makes it susceptible to degradation. Therefore, employing a mild 3 in methanol is the superior choice to ensure rapid imine formation without substrate oxidation[3].
Step-by-Step Cyclocondensation Protocol
This protocol is designed as a self-validating system , meaning each step contains inherent checks to confirm success before proceeding.
Step 1: Precursor Preparation & Degassing
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Action: Dissolve 1.0 mmol of 2,3-diamino-4-methoxyaniline in 5 mL of HPLC-grade Methanol (MeOH).
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Causality: Methanol provides sufficient solubility for both the highly polar triamine and the lipophilic diacetyl. Its protic nature stabilizes the transition state during imine formation.
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Validation: The electron-rich triamine is susceptible to air oxidation. Degas the methanol with N₂ for 10 minutes prior to use. The solution should remain clear; rapid darkening indicates unwanted oxidation.
Step 2: Catalyzed Cyclocondensation
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Action: Add 1.0 mmol of butane-2,3-dione dropwise to the stirring solution. Immediately add 50 mol% NH₄Cl[3].
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Causality: NH₄Cl acts as a mild, acid-free proton source. It activates the carbonyl carbons of diacetyl for nucleophilic attack without over-protonating the amines (which would deactivate them).
Step 3: Reaction Monitoring
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Action: Stir at room temperature (20–25 °C) for 1–4 hours. Monitor via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
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Validation: The reaction validates itself visually on the TLC plate. The disappearance of the baseline-hugging polar diamine spot and the emergence of a highly UV-active, higher-Rf spot confirms successful quinoxaline ring formation[2].
Step 4: Isolation and Purification
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Action: Evaporate the methanol under reduced pressure. Resuspend the crude residue in 10 mL of distilled water and extract with Dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from hot ethanol.
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Causality: The aqueous wash removes the NH₄Cl catalyst and any unreacted polar impurities. Recrystallization leverages the compound's temperature-dependent solubility in ethanol to yield high-purity crystalline powder.
Fig 1. Catalyst-mediated cyclocondensation workflow for quinoxaline synthesis.
Pharmacodynamic Potential & SAR Implications
In drug development, every functional group must serve a purpose. The structural logic of 8-methoxy-2,3-dimethyl-5-quinoxalinamine makes it a highly tunable intermediate for Structure-Activity Relationship (SAR) mapping.
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2,3-Dimethyl Groups (Steric Shielding): Unsubstituted quinoxalines are highly susceptible to metabolic oxidation at the 2 and 3 positions by enzymes such as aldehyde oxidase or Cytochrome P450s. The methyl groups block these metabolic soft spots, increasing the biological half-life of the scaffold.
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5-Amino Group (Hinge Binder): The primary amine is a potent hydrogen bond donor. In the context of kinase inhibitors, this group is perfectly positioned to interact with the backbone carbonyls of the kinase hinge region.
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8-Methoxy Group (Electronic Tuning): The methoxy group is electron-donating via resonance. It increases the electron density of the quinoxaline ring, enhancing its ability to engage in π-π stacking interactions with aromatic amino acid residues (like Phenylalanine or Tyrosine) in the target protein's binding pocket.
Fig 2. Structure-Activity Relationship (SAR) mapping of the functionalized quinoxaline scaffold.
References
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[1] Title: Explore - PubChemLite - C11H13N3O | Source: uni.lu | URL:
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[3] Title: Synthesis of quinoxaline derivatives at room temperature using NH4Cl-CH3OH system | Source: ResearchGate | URL:
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[2] Title: A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines | Source: Thieme Connect | URL:
